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Compound of Interest
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Cat. No.: B12776503

Introduction

Deucravacitinib (BMS-986165) is a first-in-class, oral, selective, allosteric inhibitor of Tyrosine
Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2] Approved for the treatment
of moderate-to-severe plague psoriasis, its development was underpinned by a robust
preclinical program designed to establish its uniqgue mechanism of action, selectivity, efficacy in
relevant disease models, and a favorable safety profile.[1][3] This technical guide provides an
in-depth overview of the core preclinical data that characterized Deucravacitinib
hydrochloride, intended for researchers, scientists, and professionals in the field of drug
development.

Mechanism of Action and Selectivity

Deucravacitinib employs a novel allosteric inhibition mechanism.[4] Unlike traditional JAK
inhibitors that compete with ATP in the highly conserved catalytic (JH1) domain,
Deucravacitinib binds to the regulatory pseudokinase (JH2) domain of TYK2.[4][5][6] This
unique binding locks the enzyme in an inactive state, preventing receptor-mediated activation
and downstream signaling.[3][6] This mechanism is the basis for its high selectivity for TYK2
over the other JAK family members (JAK1, JAK2, and JAK3), thereby minimizing off-target
effects associated with less specific JAK inhibitors.[3][7] Deucravacitinib potently blocks
signaling pathways mediated by interleukin (IL)-23, IL-12, and Type | interferons (IFNs), which
are crucial in the pathogenesis of various immune-mediated diseases.[8][9][10]
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Deucravacitinib's Mechanism of Action in Cytokine Signaling
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Caption: Deucravacitinib allosterically inhibits the TYK2 pseudokinase domain.

The selectivity of Deucravacitinib for TYK2 over other JAK kinases was established in various
cell-based and whole blood assays.
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. IC50 / Selectivity
Kinase Target Assay Type Reference
Fold

Human Whole Blood

TYK2 ) 13 nM (EC50) [2]
(IFN-a induced)

JAK1/JAK3 Cell-based assays >200-fold vs. TYK2 [6]

JAK2 Cell-based assays >3000-fold vs. TYK2 [6]
In vitro cell-based

JAK1 / JAK3 >100-fold vs. TYK2 [11]
assays
In vitro cell-based

JAK2 >2000-fold vs. TYK2 [11]

assays

Broader Kinome

Kinase panel screen

>1,000-fold selectivity

[1]

BMPR2

Off-target screen

193 nM (IC50)

[1]

This protocol outlines a general method for assessing kinase selectivity in a physiologically

relevant matrix.

» Blood Collection: Whole blood is collected from healthy human donors into heparinized

tubes.

e Compound Incubation: Aliquots of whole blood are pre-incubated with a range of

concentrations of Deucravacitinib or other JAK inhibitors for a specified time (e.g., 1-2 hours)

at 37°C.

o Cytokine Stimulation: Specific cytokine cocktails are added to stimulate different JAK-STAT

pathways:

[¢]

[¢]

o

TYK2/JAK2: IL-12 or IL-23 is used to induce STAT4 or STAT3 phosphorylation.

JAK1/JAK3: IL-2 or IL-15 is used to induce STATS5 phosphorylation.

JAK2/JAK2: Granulocyte-macrophage colony-stimulating factor (GM-CSF) or

erythropoietin (EPO) is used to induce STAT5 phosphorylation.[2]
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e Lysis and Fixation: Red blood cells are lysed, and the remaining leukocytes are fixed and
permeabilized to allow for intracellular antibody staining.

e Phospho-STAT Staining: Cells are stained with fluorescently labeled antibodies specific for
the phosphorylated forms of STAT proteins (e.g., pSTAT3, pSTATS).

o Flow Cytometry: The level of STAT phosphorylation in specific cell subsets (e.g., T cells,
monocytes) is quantified using flow cytometry.

» Data Analysis: The concentration of the inhibitor that causes a 50% reduction in the cytokine-
induced STAT phosphorylation signal (IC50) is calculated by fitting the data to a four-
parameter logistic curve.[12][13]

In Vivo Pharmacology and Efficacy

Deucravacitinib demonstrated robust efficacy across multiple preclinical models of immune-
mediated diseases, validating the therapeutic potential of selective TYK2 inhibition.
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Disease Model Species

Dosing
Regimen

Key Findings Reference(s)

IL-23-Induced

Psoriasis

Mouse

15-30 mg/kg PO
BID for 9 days

Dose-dependent
reduction in
acanthosis

(epidermal

thickening).

Efficacy was s
comparable or
superior to an
anti-IL-23

adnectin control.

Anti-CD40-

Induced Colitis

SCID Mouse

50 mg/kg PO
BID

99% reduction in
weight loss and
70% reduction in
histological
: [11[14]
scores. Efficacy
was comparable
to an anti-p40

antibody.

CD4+CD45RBhi
gh T-cell Transfer
Colitis

SCID Mouse

10-50 mg/kg PO
BID

Protection from
colitis was at
least as effective
as anti-1L-12/23
p40 antibody

[15]

treatment.

Chronic Lupus
(Nephritis)

Mouse

Up to 30 mg/kg
PO QD

Well-tolerated

and provided

protection

against nephritis.  [1][14]
Efficacy was on

par with an anti-

IFNaR antibody.
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This model recapitulates key features of human psoriatic skin inflammation driven by the IL-
23/1L-17 axis.

Animal Model: BALB/c or similar mouse strains are used.

e Disease Induction: Recombinant murine IL-23 is injected intradermally into the mouse ear
daily or every other day for a period of 1-2 weeks to induce localized inflammation.

o Treatment: Deucravacitinib is administered orally (e.g., via gavage) at various doses,
typically starting from the first day of IL-23 injection and continuing for the duration of the
study. A vehicle control group and a positive control group (e.g., an anti-IL-23 antibody) are
included.

» Efficacy Readouts:

o Clinical Scoring: Ear thickness is measured daily using a digital caliper as a primary
indicator of inflammation and edema.

o Histopathology: At the end of the study, ears are harvested, fixed, and stained with
Hematoxylin and Eosin (H&E). Epidermal thickness (acanthosis) and inflammatory cell
infiltration are quantified by a pathologist.[1]

o Gene Expression: RNA is extracted from ear tissue, and quantitative PCR (QPCR) is
performed to measure the expression of key inflammatory genes such as 1l117a, 1122, and
112b.[1]

Preclinical Pharmacokinetics (ADME)

The pharmacokinetic profile of Deucravacitinib was characterized by rapid absorption and
dose-proportional exposure, supporting a once-daily oral dosing regimen.
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Bioavail )
. . Half-life  Referen
Species Dose Cmax Tmax AUC ability
(t1/2) ce(s)
(F)
10 mg/kg
Mouse O 7.5 uM N/A 36 uM-h 122% N/A [1]
] Dose- Dose-
Human Single ) ) 7.9-15.0
proportio  2-3h proportio  99% [6][16]
(Healthy)  Dose
nal nal
Dose- Dose-
Human Multiple ) ) 7.5-13.1 [6][17]
proportio  1.5-2.3h proportio N/A
(Healthy)  Doses | | h [18]
na na

N/A: Not available from the provided search results.
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General Workflow for Preclinical PK Analysis
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Caption: Workflow for determining pharmacokinetic parameters in preclinical studies.
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Preclinical Safety and Toxicology

The preclinical safety program for Deucravacitinib was designed to identify potential toxicities
and establish a safe starting dose for human clinical trials. Its high selectivity for TYK2 was
predictive of a favorable safety profile, which was borne out in these studies.

Study Type Species Key Findings Reference(s)

No adverse effects on
development at doses
Embryo-Fetal ) up to 91 times the
Rat, Rabbit ] [16]
Development maximum
recommended human

dose (MRHD).

Deucravacitinib was
Lactation Studies Rat detected in the milk of  [16]
lactating rats.

) ) No hERG channel
Cardiovascular Safety  In vitro o [1]
activity detected.

First-in-human studies
revealed no serious
) adverse events, with
General Toxicology N/A [41[6]
an overall adverse
event frequency

similar to placebo.

N/A: Specific species for general toxicology were not detailed in the provided search results,
but findings are from early human trials based on preclinical data.

Conclusion

The preclinical development of Deucravacitinib hydrochloride successfully characterized it
as a potent and highly selective allosteric inhibitor of TYK2. Its unique mechanism of action
translated into strong efficacy in animal models of psoriasis, inflammatory bowel disease, and
lupus. The compound exhibited favorable pharmacokinetic properties suitable for oral
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administration and a clean safety profile, distinguished from pan-JAK inhibitors. These
comprehensive preclinical data provided a strong rationale for its successful advancement into
clinical trials and eventual approval as a novel therapy for immune-mediated diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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